molecular formula C9H14N2 B3387771 1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole CAS No. 851903-51-0

1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole

Cat. No.: B3387771
CAS No.: 851903-51-0
M. Wt: 150.22 g/mol
InChI Key: LPQOQICHBQVFGC-UHFFFAOYSA-N
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Description

1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a methyl group at the first position and a pyrrolidine ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a pyrrole ring and a pyrrolidine ring can be subjected to cyclization reactions using catalysts such as palladium or copper complexes. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at elevated temperatures ranging from 80°C to 150°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of 1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrolidine.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. In biological systems, this compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrolidine
  • 1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole-3-carboxylic acid
  • This compound-4-carboxylic acid

Comparison

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable target for research and development. Its structural features allow for diverse functionalization, enabling the synthesis of a wide range of derivatives with tailored properties for specific applications.

Properties

IUPAC Name

1-methyl-2-pyrrolidin-2-ylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11-7-3-5-9(11)8-4-2-6-10-8/h3,5,7-8,10H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQOQICHBQVFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282052
Record name 1-Methyl-2-(2-pyrrolidinyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851903-51-0
Record name 1-Methyl-2-(2-pyrrolidinyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851903-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(2-pyrrolidinyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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